Protokosin

Descripción

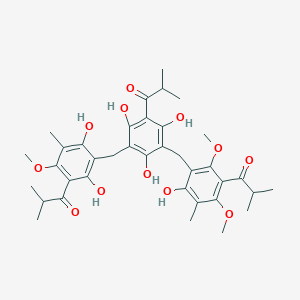

Protokosin is a flavanol-phenolic compound isolated from the female flowers of Hagenia abyssinica (commonly known as Koso tree), a plant traditionally used in East African folk medicine as an anthelmintic agent . It is characterized as a colorless, crystalline substance with a melting point of 176°C and is notable for its stability under non-alkaline conditions. Protokosin is chemically distinct from other compounds in Hagenia abyssinica, such as the highly toxic Kosotoxin and the inactive Kosidin. Its isolation requires careful extraction protocols to avoid alkaline degradation, which can lead to decomposition products like α-Kosin and β-Kosin .

Propiedades

Número CAS |

10091-70-0 |

|---|---|

Fórmula molecular |

C37H46O12 |

Peso molecular |

682.8 g/mol |

Nombre IUPAC |

1-[3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxy-5-[[2-hydroxy-4,6-dimethoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one |

InChI |

InChI=1S/C37H46O12/c1-14(2)26(38)23-32(44)20(12-19-29(41)17(7)35(47-9)24(34(19)46)27(39)15(3)4)31(43)21(33(23)45)13-22-30(42)18(8)36(48-10)25(37(22)49-11)28(40)16(5)6/h14-16,41-46H,12-13H2,1-11H3 |

Clave InChI |

KZRUJLHMLWGQQL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |

SMILES canónico |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C(C)C)OC)O)O |

Sinónimos |

protokosin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Analogues in Hagenia abyssinica

Protokosin shares its biosynthetic origin with several other compounds in the Koso tree, differing in structure, stability, and bioactivity:

Table 1: Key Properties of Protokosin and Related Compounds

Structural Stability and Isolation Challenges

Protokosin contains a methylene bridge linking two aromatic rings, making it susceptible to degradation under alkaline conditions. This contrasts with Kosotoxin, which lacks this structural vulnerability and retains toxicity even after chemical processing. The extraction yield of Protokosin (0.49% of raw material weight) exceeds historical yields (0.40%), attributed to improved non-alkaline extraction methods using methyl chloride instead of ether . In contrast, α- and β-Kosin are likely artifacts formed during improper processing, emphasizing the importance of extraction protocols in preserving native compounds .

Functional Comparison with External Analogues

Protokosin shares biosynthetic parallels with anthelmintic compounds from other medicinal plants. For example, Kamala (Mallotus philippensis) contains active principles that release dimethylgallic acid upon zinc/alkali treatment, whereas Protokosin produces trimethylgallic acid under similar conditions . This structural similarity suggests convergent evolution in plant defense mechanisms, though Protokosin itself lacks direct anthelmintic activity. Instead, its role may involve serving as a precursor or stabilizer for other bioactive molecules in Hagenia abyssinica.

Research Implications and Unresolved Questions

Activity Mechanisms: The inactivity of Protokosin compared to Kosotoxin raises questions about the structural determinants of toxicity. Potential factors include the presence of specific functional groups (e.g., glycosidic bonds) or stereochemical configurations .

Biosynthetic Pathways : The relationship between Protokosin and its decomposition products (α-/β-Kosin) remains unclear. Further studies using isotopic labeling could clarify whether these compounds exist natively or are purely artifactual .

Cross-Species Comparisons : The functional divergence between Protokosin and Kamala’s active compounds highlights the need for comparative metabolomic studies to explore evolutionary adaptations in plant-derived anthelmintics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.